Cas no 49548-36-9 (Levamisole phosphate)

Levamisole phosphate structure
Levamisole phosphate structure
Product Name:Levamisole phosphate
CAS-nummer:49548-36-9
MF:C11H12N2S
MW:204.291380882263
CID:331324
PubChem ID:26879
Update Time:2025-04-19

Levamisole phosphate Chemische en fysische eigenschappen

Naam en identificatie

    • Levamisole phosphate
    • Levamisole
    • (6S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • AB00053661-08
    • (-)-Levamisole
    • BDBM50241179
    • (-)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
    • P00039
    • BIDD:GT0372
    • L(-)-Levamisole
    • HY-A0106
    • TCMDC-125847
    • AC-18929
    • SDCCGSBI-0050668.P004
    • LEVAMISOLE [MI]
    • AB00053661-07
    • (-)-Tetramisole
    • Spectrum3_000962
    • UNII-2880D3468G
    • BSPBio_002563
    • (S)-2,3,5,6-Tetrahydro-6-phenylimidazo(2,1-b)thiazole
    • LEVAMISOLE [VANDF]
    • 2880D3468G
    • AKOS001637203
    • Wormicid
    • CHEBI:6432
    • Prestwick2_000182
    • SCHEMBL19227
    • (S)-(-)-tetramisole
    • Spectrum4_001078
    • Levamisolum [INN-Latin]
    • IDI1_000667
    • tetramisole;6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole
    • SBI-0050668.P003
    • Totalon Topical Cattle Anthelmintic
    • Tramisol Pour-On
    • AB00053661_10
    • 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole (Levamisole)
    • Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (S)-
    • (-)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazole
    • LEVAMISOLE [GREEN BOOK]
    • Spectrum2_000865
    • EN300-7407664
    • dl-Tetramisole
    • P02CE01
    • (S)-2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole
    • Levamisolum
    • Levovermax
    • 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole(tetramisole)
    • Levamisole [INN:BAN]
    • Spectrum5_001645
    • Totalon
    • (-)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole
    • Tetramisole, (s)-
    • 14769-73-4
    • DTXCID103206
    • NINDS_000667
    • (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • Vermisol 150
    • KBio1_000667
    • Prestwick0_000182
    • KBio2_007225
    • (6S)-6-phenyl-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazole
    • Levamisolum (INN-Latin)
    • A808675
    • NCGC00162225-02
    • Q417097
    • L-tetramisol
    • L-2,3,5,6-Tetrahyro-6-phenylimidazo(2,1-b)thiazole
    • Levamisole (INN)
    • EINECS 238-836-5
    • (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo(2,1-b)(1,3)thiazole
    • Ketrax
    • DS-4066
    • Levamisol (INN-Spanish)
    • Imidazo(2,1-b)thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (6S)-
    • Imidazo[2,1-b]thiazole, 2,3,5,6-tetrahydro-6-phenyl-, (6S)-
    • 14769-73-4 (FREE BASE)
    • DB00848
    • BRD-K73107279-003-03-4
    • levamisole;6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole
    • NCI60_001476
    • 49548-36-9
    • (-)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole
    • NCGC00162225-08
    • SPBio_002024
    • LEVAMISOLE (MART.)
    • DL-429
    • Levamisol [INN-Spanish]
    • SPBio_000909
    • C07070
    • CCG-204775
    • LEVAMISOLE [MART.]
    • LEVOMYSOL
    • NCGC00162225-05
    • Ketrax (TN)
    • 6-Phenyl-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazole(Levamisole)
    • NCGC00162225-04
    • D08114
    • HMS2090O04
    • (S)-(-)-Levamisole
    • Levamisol 100 microg/mL in Acetonitrile
    • (-)-2,3,5,6-Tetrahydro-6-phenylimidazo(2,1-b)thiazole
    • LEVAMISOLE [INN]
    • NCGC00162225-03
    • KBio2_004657
    • DivK1c_000667
    • Prestwick1_000182
    • NS00000419
    • Levotetramisole
    • Levamisol
    • CHEMBL1454
    • L-Tetramisole
    • cid_68628
    • C72809
    • (6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole
    • CS-W009271
    • 2,3,5,6-Tetrahydro-6-phenyl-imidazo[2,1-b]thiazole, (S)-
    • AB00053661_09
    • NCGC00162225-14
    • levamisolo
    • LEVAMISOLE [WHO-DD]
    • DTXSID4023206
    • KBioGR_001436
    • KBio2_002089
    • Lopac0_000690
    • Lepuron
    • KBioSS_002089
    • KBio3_001783
    • GTPL7210
    • MFCD00792481
    • Spectrum_001609
    • Inchi: 1S/C11H12N2S/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10/h1-5,10H,6-8H2/t10-/m1/s1
    • InChI-sleutel: HLFSDGLLUJUHTE-SNVBAGLBSA-N
    • LACHT: S1CCN2C1=N[C@@H](C1C=CC=CC=1)C2

Berekende eigenschappen

  • Exacte massa: 204.07211956g/mol
  • Monoisotopische massa: 204.07211956g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 1
  • Complexiteit: 246
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.8
  • Topologisch pooloppervlak: 40.9Ų

Experimentele eigenschappen

  • LogboekP: 2.3
Aanbevolen leveranciers
Shanghai Pearlk Chemicals Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd